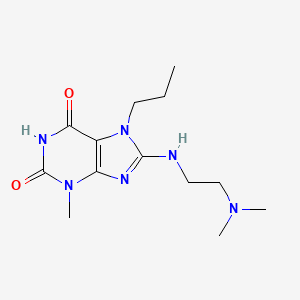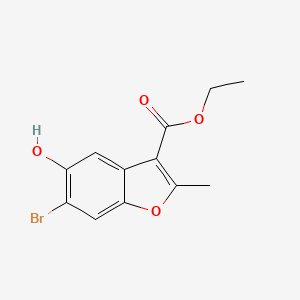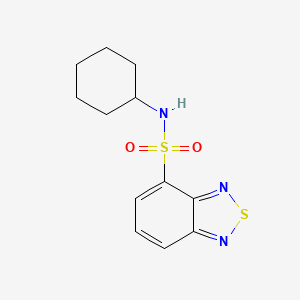
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include dimethylamine, ethylamine, and various alkylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted purine derivatives with different functional groups.
科学研究应用
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the propyl group at the 7-position.
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-ethyl-1H-purine-2,6(3H,7H)-dione: Has an ethyl group instead of a propyl group at the 7-position.
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-butyl-1H-purine-2,6(3H,7H)-dione: Contains a butyl group at the 7-position.
Uniqueness
The uniqueness of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 7-position may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
属性
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-5-7-19-9-10(18(4)13(21)16-11(9)20)15-12(19)14-6-8-17(2)3/h5-8H2,1-4H3,(H,14,15)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCXSKQKZMNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500065.png)

![2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6500071.png)

![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500077.png)
![(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![(E)-2-amino-N-phenyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)
![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)
![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6500149.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)
